molecular formula C16H13BrN2O4 B4969877 4-(4-bromo-2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

4-(4-bromo-2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione

Cat. No. B4969877
M. Wt: 377.19 g/mol
InChI Key: BPWMWNACLRHPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromo-2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is a chemical compound that has been widely used in scientific research. It is a member of the azatricyclic family of compounds and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 4-(4-bromo-2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is not fully understood. However, it is believed to act by inhibiting key enzymes and signaling pathways involved in the growth and proliferation of cancer cells, as well as by modulating the immune response and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that the azatricyclic compound has a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-bromo-2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione in lab experiments is its broad range of biological activities, which makes it a useful tool for studying a variety of biological processes. However, its synthesis is complex and requires specialized equipment and expertise, which can limit its availability and use in some labs.

Future Directions

There are several future directions for research on 4-(4-bromo-2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione. One area of interest is the development of new drugs based on its structure for the treatment of cancer, infectious diseases, and inflammatory disorders. Another area of research is the elucidation of its mechanism of action and the identification of its molecular targets. Finally, there is a need for further studies on the safety and toxicity of the compound to determine its potential for clinical use.

Synthesis Methods

The synthesis of 4-(4-bromo-2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione involves a multi-step process. The first step involves the reaction of 4-bromo-2-nitroaniline with ethyl acrylate to form the corresponding ethyl ester. This is followed by the reaction of the ethyl ester with 1,5-cyclooctadiene in the presence of a palladium catalyst to form the azatricyclic compound.

Scientific Research Applications

The azatricyclic compound has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. It has been used in scientific research to study the mechanism of action of these activities and to develop new drugs based on its structure.

properties

IUPAC Name

4-(4-bromo-2-nitrophenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4/c17-10-5-6-11(12(7-10)19(22)23)18-15(20)13-8-1-2-9(4-3-8)14(13)16(18)21/h1-2,5-9,13-14H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWMWNACLRHPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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